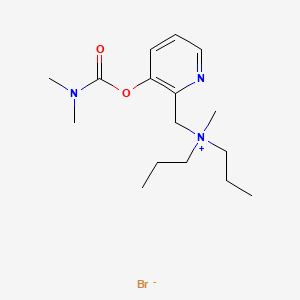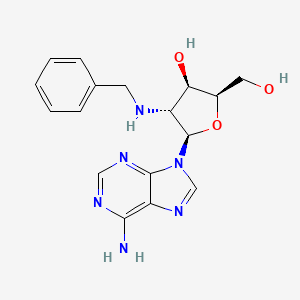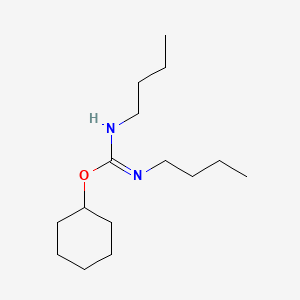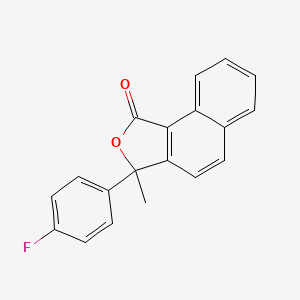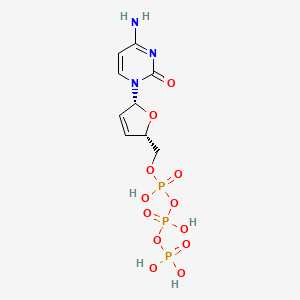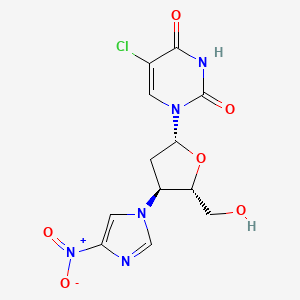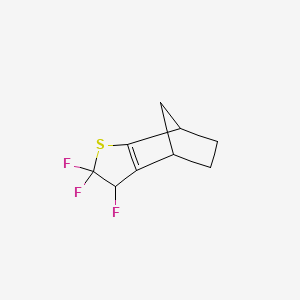
2,2,3-Trifluoro-2,3,4,5,6,7-hexahydro-4,7-methanobenzo(b)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3-Trifluoro-2,3,4,5,6,7-hexahydro-4,7-methanobenzo(b)thiophene is a fluorinated organic compound with a unique structure that includes a trifluoromethyl group and a bicyclic thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trifluoro-2,3,4,5,6,7-hexahydro-4,7-methanobenzo(b)thiophene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated precursors and thiophene derivatives.
Cyclization: The formation of the bicyclic structure is accomplished through cyclization reactions, often involving Lewis acids or transition metal catalysts to facilitate ring closure.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up: Scaling up the laboratory synthesis to industrial levels, ensuring that the reaction conditions are optimized for large-scale production.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.
Automation: Implementing automated systems for precise control of reaction parameters and monitoring.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3-Trifluoro-2,3,4,5,6,7-hexahydro-4,7-methanobenzo(b)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas (H2) and palladium on carbon (Pd/C) can convert double bonds or carbonyl groups to alkanes or alcohols.
Substitution: Nucleophilic substitution reactions with reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 with Pd/C, sodium borohydride (NaBH4) in methanol.
Substitution: NaH in dimethyl sulfoxide (DMSO), LDA in tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2,2,3-Trifluoro-2,3,4,5,6,7-hexahydro-4,7-methanobenzo(b)thiophene has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Materials Science: Its fluorinated nature imparts desirable properties such as hydrophobicity and chemical resistance, making it useful in developing advanced materials like coatings and polymers.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, facilitating the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism by which 2,2,3-Trifluoro-2,3,4,5,6,7-hexahydro-4,7-methanobenzo(b)thiophene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by forming strong interactions with target sites. Additionally, the bicyclic thiophene ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
2,2,3-Trifluoro-4,5,6,6a-tetrahydrocyclopenta(b)thiophene: Another fluorinated thiophene derivative with a slightly different ring structure.
2,4,5-Trifluorobenzaldehyde: A simpler fluorinated aromatic compound used in various chemical syntheses.
Uniqueness
2,2,3-Trifluoro-2,3,4,5,6,7-hexahydro-4,7-methanobenzo(b)thiophene is unique due to its combination of a trifluoromethyl group and a bicyclic thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
102489-66-7 |
|---|---|
Fórmula molecular |
C9H9F3S |
Peso molecular |
206.23 g/mol |
Nombre IUPAC |
4,4,5-trifluoro-3-thiatricyclo[5.2.1.02,6]dec-2(6)-ene |
InChI |
InChI=1S/C9H9F3S/c10-8-6-4-1-2-5(3-4)7(6)13-9(8,11)12/h4-5,8H,1-3H2 |
Clave InChI |
BNWKOGOFYDNKHF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1C3=C2SC(C3F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


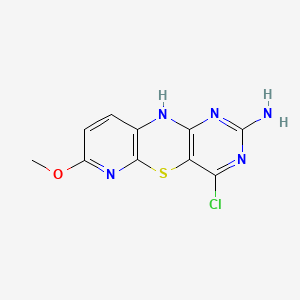
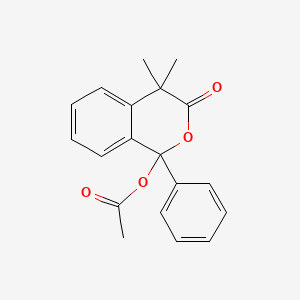
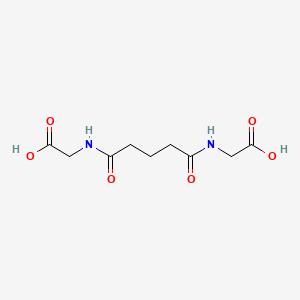
![2-ethyl-5,6,9-trimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12801167.png)
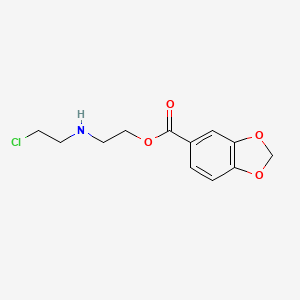
![Methanesulfonate;3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate](/img/structure/B12801177.png)
